4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole
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Overview
Description
4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple benzyl and oxazole groups. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process starts with the preparation of the oxazole ring, followed by the introduction of benzyl groups and tert-butylphenyl groups through various substitution reactions. Common reagents used in these reactions include benzyl bromide, tert-butylphenyl bromide, and oxazole precursors. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific hydrogen atoms with other functional groups, using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium hydride). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the compound .
Scientific Research Applications
4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A fused heterocyclic compound with benzene and imidazole rings, known for its antimicrobial and anticancer properties.
Uniqueness
4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole is unique due to its complex structure, which combines multiple benzyl and oxazole groupsThe presence of tert-butylphenyl groups further enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C43H50N2O2 |
---|---|
Molecular Weight |
626.9 g/mol |
IUPAC Name |
4-benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C43H50N2O2/c1-41(2,3)35-21-17-33(18-22-35)27-43(28-34-19-23-36(24-20-34)42(4,5)6,39-44-37(29-46-39)25-31-13-9-7-10-14-31)40-45-38(30-47-40)26-32-15-11-8-12-16-32/h7-24,37-38H,25-30H2,1-6H3 |
InChI Key |
AWYMMKAJDBJCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(CO3)CC4=CC=CC=C4)C5=NC(CO5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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